molecular formula C16H22IN3O5S B3630749 ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

Cat. No.: B3630749
M. Wt: 495.3 g/mol
InChI Key: SOAZRQJOULIJKK-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an iodinated aniline derivative, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate typically involves multiple steps:

    Iodination of Aniline: The starting material, aniline, is iodinated using iodine and an oxidizing agent such as sodium nitrite in an acidic medium.

    Sulfonylation: The iodinated aniline is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

    Acetylation: The sulfonylated aniline derivative is acetylated using acetyl chloride or acetic anhydride.

    Formation of Piperazine Derivative: The acetylated product is then reacted with piperazine to form the piperazine derivative.

    Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodinated aniline moiety can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of deiodinated or demethylated products.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake mechanisms.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The iodinated aniline moiety may facilitate binding to iodine-sensitive sites, while the piperazine ring can interact with various biological macromolecules. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-(4-chloro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-(4-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems.

Properties

IUPAC Name

ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22IN3O5S/c1-3-25-16(22)19-10-8-18(9-11-19)15(21)12-20(26(2,23)24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAZRQJOULIJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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